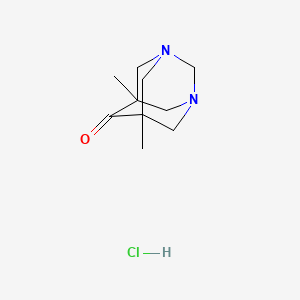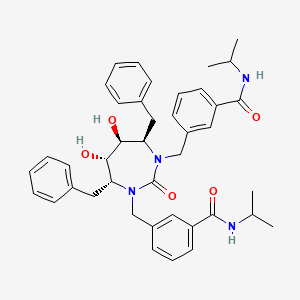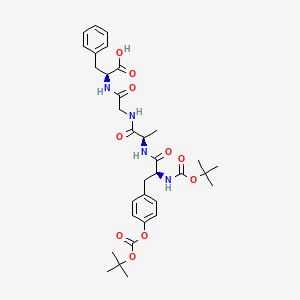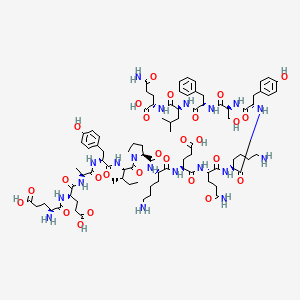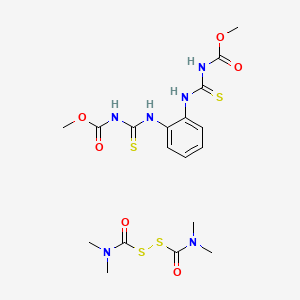
4-((5-Bromo-4-(((1R)-2-hydroxy-1-methylethyl)amino)pyrimidin-2-yl)amino)benzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZK CDK is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor, which makes it a valuable tool in cancer research and treatment. Cyclin-dependent kinases are enzymes that play crucial roles in regulating the cell cycle, and their dysregulation is often associated with cancer progression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ZK CDK typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a sulfonamide group, which is a critical functional group in ZK CDK. The reaction conditions often involve the use of reagents such as sulfur trioxide and amines under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of ZK CDK follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ZK CDK undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ZK CDK may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
ZK CDK has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of ZK CDK involves its ability to inhibit cyclin-dependent kinases. By binding to the active site of these enzymes, ZK CDK prevents their interaction with cyclins, thereby halting the progression of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis, making it a valuable tool in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Roniciclib: Another CDK inhibitor with a similar mechanism of action but different chemical structure.
Palbociclib: A selective CDK4/6 inhibitor used in cancer treatment.
Ribociclib: Similar to palbociclib, it targets CDK4/6 and is used in combination with endocrine therapy for breast cancer.
Uniqueness
ZK CDK stands out due to its broad-spectrum inhibition of multiple cyclin-dependent kinases, making it effective against a wide range of cancer types. Its unique chemical structure also allows for modifications that can enhance its efficacy and reduce side effects compared to other CDK inhibitors .
Propiedades
Número CAS |
1504571-84-9 |
|---|---|
Fórmula molecular |
C13H17BrClN5O3S |
Peso molecular |
438.73 g/mol |
Nombre IUPAC |
4-[[5-bromo-4-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H16BrN5O3S.ClH/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22;/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19);1H/t8-;/m1./s1 |
Clave InChI |
CBRHYTYNUKLOBK-DDWIOCJRSA-N |
SMILES isomérico |
C[C@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
SMILES canónico |
CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



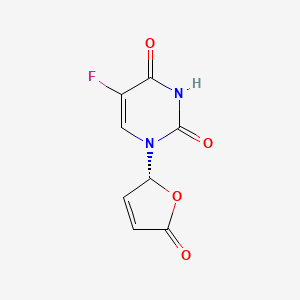
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
